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Compound of Interest

2-Methyl-5,6,7,8-
Compound Name: _ )
tetrahydroquinazolin-4-ol

Cat. No.: B186606

An In-depth Technical Guide to 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core and its derivatives, particularly tetrahydroquinazolines, represent a class
of heterocyclic compounds with significant and diverse biological activities.[1][2] This document
provides a comprehensive technical overview of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol,
a specific derivative with potential pharmacological applications. It covers the molecule's
fundamental structure, physicochemical properties, detailed synthetic protocols, and explores
its potential biological mechanisms of action based on current research into the broader family
of tetrahydroquinazoline compounds. This guide is intended to serve as a foundational
resource for researchers engaged in medicinal chemistry, pharmacology, and drug discovery.

Molecular Structure and Physicochemical
Properties

2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol is a bicyclic heterocyclic compound. Its structure
consists of a pyrimidine ring fused to a cyclohexene ring, with a methyl group at position 2 and
a hydroxyl group at position 4 (existing in tautomeric equilibrium with the keto form, 2-methyl-
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5,6,7,8-tetrahydroquinazolin-4(3H)-one). This partially saturated structure provides
conformational flexibility, which can be crucial for its interaction with biological targets.[3]

Core Molecular Data

The fundamental properties of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol are summarized in
the table below.

Property Value Source
CAS Number 19178-21-3 [4][5]
Molecular Formula CoH12N20 [4115]
Molecular Weight 164.20 g/mol [41[5]
Isomeric SMILES (1301=NCZ=C(CCCC2)C(=O)N [41[5]

2-methyl-5,6,7,8-tetrahydro-

3H-quinazolin-4-one

IUPAC Name

2-Methyl-5,6,7,8-
Synonyms _ _ [4]
tetrahydroquinazolin-4-ol

Spectral and Crystallographic Data

While detailed, peer-reviewed spectral and crystallographic data for this specific molecule are
not widely published, analysis of closely related quinazolinone structures provides valuable
insights.

* NMR Spectroscopy: 1H and 13C NMR data for various quinazoline derivatives have been
published, confirming the characteristic shifts for the aromatic and aliphatic protons of the
core structure.[6][7] For 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol, one would expect to
see signals corresponding to the methyl group, the four methylene groups of the tetrahydro
ring, and the protons on the pyrimidine ring.

o X-ray Crystallography: Crystal structure analysis of the related compound 2-
methylquinazolin-4(3H)-one hydrochloride reveals a planar quinazolinium cation.[8] For the
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tetrahydro- derivative, the cyclohexene ring would adopt a flexible conformation, such as a
half-chair, which influences molecular packing and intermolecular interactions.[3][9]

Synthesis and Experimental Protocols

The synthesis of the 5,6,7,8-tetrahydroquinazoline skeleton can be achieved through several
established routes. A common and effective method involves the cyclocondensation of an
amidine with a suitable carbonyl compound.

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of substituted 5,6,7,8-
tetrahydroquinazolines. This pathway involves the reaction between an a-aminoamidine and a
diarylidencyclohexanone, which cyclizes to form the core structure.[1][7]
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Caption: General workflow for tetrahydroquinazoline synthesis.

Detailed Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of 2-substituted

5,6,7,8-tetrahydroquinazolines.[7]

Reactant Preparation: In a round-bottom flask, dissolve the corresponding protected a-
aminoamidine acetate (1 mmol) and diarylidencyclohexanone (1 mmol) in pyridine (15 mL).

Reaction: Heat the mixture at 100 °C for 24 hours. Monitor the reaction progress using thin-
layer chromatography (TLC).

Solvent Removal: After the reaction is complete, remove the pyridine solvent under vacuum.

Precipitation: Add methanol (20 mL) to the resulting residue and cool the mixture to 0 °C to
induce precipitation of the crude product.

Filtration: Collect the crude solid by filtration.

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or
methanol) to obtain the pure 5,6,7,8-tetrahydroquinazoline derivative.

Characterization: Confirm the structure and purity of the final compound using techniques
such as NMR, Mass Spectrometry, and elemental analysis.

Biological Activity and Potential Mechanisms of
Action

The tetrahydroquinazoline scaffold is a "privileged structure” in medicinal chemistry, known for

a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory

properties.[1][2]

Potential as an Anticancer Agent
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While direct studies on 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol are limited, research on
analogous tetrahydroquinoline derivatives provides a compelling hypothetical mechanism of
action against cancer cells. The most active derivatives have been shown to induce apoptosis

by increasing intracellular levels of reactive oxygen species (ROS) and disrupting the
mitochondrial membrane potential.[10][11]

The proposed signaling pathway for this anticancer activity is visualized below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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